Fungard
Description
Structure
2D Structure
Properties
IUPAC Name |
[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H71N9O23S/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEUQSKUWLMALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)O)O)O)C(CC(=O)N)O)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H71N9O23S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Molecular Mechanisms of Action for Chemical Antifungal Compounds
Target Identification and Validation in Fungal Pathogens
The efficacy of antifungal agents like those branded as Fungard hinges on their ability to selectively target structures and pathways essential to the fungal cell but absent in mammalian cells. This selectivity ensures high efficacy against the pathogen while minimizing host toxicity. The primary targets validated in fungal pathogens for these compounds are the cell wall and the cell membrane, both critical for fungal viability and pathogenesis.
Fungal Cell Wall Biosynthesis Inhibition
The fungal cell wall is a complex and dynamic structure, indispensable for maintaining cell shape, providing osmotic protection, and facilitating interaction with the environment. Its unique composition, rich in polysaccharides like β-glucan and chitin (B13524), makes it an ideal target for antifungal therapy.
One of the active compounds associated with the name this compound is Micafungin (B1204384), a member of the echinocandin class. The primary molecular target of Micafungin is the enzyme β-(1,3)-D-glucan synthase. nih.govnih.gov This enzyme is a transmembrane protein complex responsible for synthesizing β-(1,3)-D-glucan, the most abundant structural polymer of the fungal cell wall. nih.govoup.com
Micafungin acts as a non-competitive inhibitor of β-(1,3)-D-glucan synthase. nih.gov By binding to the Fks1 subunit of the enzyme complex, it disrupts the polymerization of glucose into β-(1,3)-D-glucan chains. mdpi.com This inhibition depletes the cell wall of its principal structural component, leading to a weakened and fragile structure. nih.govnih.gov The compromised cell wall can no longer withstand internal osmotic pressure, resulting in cell lysis and fungal death, a fungicidal effect observed particularly against Candida species. nih.govnih.gov This targeted modulation of a key biosynthetic enzyme highlights a precise mechanism for disrupting fungal cell wall integrity.
| Target Enzyme | Mechanism of Inhibition | Effect on Fungal Cell | Primary Fungal Targets |
|---|---|---|---|
| β-(1,3)-D-Glucan Synthase (Fks1 subunit) | Non-competitive inhibition | Depletion of β-(1,3)-D-glucan, cell wall weakening, osmotic instability, cell lysis | Candida spp., Aspergillus spp. |
The inhibition of glucan synthesis by this compound (Micafungin) triggers a compensatory stress response in the fungal cell. asm.org To maintain cell wall integrity, fungi activate salvage pathways, most notably the upregulation of chitin synthesis. asm.orgsemanticscholar.orgnih.gov Chitin, another crucial structural polysaccharide, is synthesized in increased amounts and incorporated into the cell wall to reinforce the weakened structure. This compensatory mechanism is a well-documented response to cell wall stress induced by echinocandins. mdpi.comasm.org
While this compound (Micafungin) does not directly inhibit chitin biosynthesis, its action on glucan synthesis indirectly and significantly impacts the chitin pathway, highlighting the interconnectedness of cell wall biosynthetic processes. There is limited direct evidence to suggest that Micafungin significantly modulates the biosynthesis pathways of mannoproteins, which are heavily glycosylated proteins on the outer layer of the cell wall. mdpi.comcreative-biolabs.com
The other active compound, this compound (Fluconazole), primarily targets the cell membrane. However, the resulting membrane stress can secondarily induce cell wall remodeling. Studies have shown that exposure to azoles like Fluconazole (B54011) can lead to alterations in the cell wall, including an accumulation of chitin in some fungal species as a protective response to membrane damage. mdpi.com
Fungal Membrane Integrity and Function Disruption
The fungal plasma membrane, a phospholipid bilayer containing the essential sterol ergosterol (B1671047), is vital for regulating the passage of substances, maintaining ion homeostasis, and housing key enzymes. Its unique sterol composition makes it a prime target for antifungal agents like Fluconazole.
This compound, when referring to the active ingredient Fluconazole, operates by disrupting the integrity and function of the fungal cell membrane through the targeted inhibition of the ergosterol biosynthesis pathway. mdpi.comnih.gov Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is critical for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. researchgate.net
The specific molecular target of Fluconazole is the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, encoded by the ERG11 gene. nih.gov Fluconazole binds to this enzyme, preventing the demethylation of lanosterol, a crucial step in the conversion of lanosterol to ergosterol. nih.gov This inhibition leads to two significant consequences: the depletion of ergosterol from the cell membrane and the accumulation of toxic 14-α-methylated sterol precursors. nih.govplos.org The absence of ergosterol and the incorporation of these aberrant sterols disrupt the normal packing of phospholipids, leading to increased membrane fluidity and permeability. researchgate.net This structural disorganization impairs the barrier function of the membrane and ultimately arrests fungal growth, an effect that is primarily fungistatic. nih.govresearchgate.net
| Target Enzyme | Mechanism of Inhibition | Effect on Fungal Cell | Primary Fungal Targets |
|---|---|---|---|
| Lanosterol 14-α-demethylase (CYP51/Erg11) | Inhibition of enzymatic activity | Ergosterol depletion, accumulation of toxic sterols, increased membrane permeability and fluidity, growth arrest | Candida spp., Cryptococcus neoformans |
The primary enzymatic target of this compound (Fluconazole) within the plasma membrane is lanosterol 14-α-demethylase, as detailed above. The disruption of the membrane's lipid environment caused by ergosterol depletion has secondary effects on the function of other plasma membrane-associated enzymes. plos.org Altered membrane fluidity and permeability can impair the activity of membrane-bound transporters and signaling proteins that are essential for nutrient uptake, ion homeostasis, and environmental sensing. plos.orgresearchgate.net For example, research has shown that ergosterol depletion impairs the function of the vacuolar H+-ATPase (V-ATPase), a crucial proton pump, by disrupting the membrane environment necessary for its activity. plos.org
While this compound (Micafungin)'s primary target is the cell wall, the ultimate consequence of its action is a loss of cell integrity. nih.gov The enzymatic degradation of the weakened cell wall or its rupture due to osmotic pressure leads to the disruption of the plasma membrane, spillage of cellular contents, and cell death. researchgate.net This effect on the membrane is a secondary, albeit critical, outcome of the initial inhibition of cell wall biosynthesis.
Fungal Nucleic Acid and Protein Synthesis Interference
The principal antifungal activity of Imazalil is not direct interference with nucleic acid or protein synthesis pathways. nih.govpatsnap.com Unlike certain antifungal agents, such as 5-fluorocytosine (B48100) which is metabolized within the fungal cell to inhibit DNA, RNA, and protein synthesis, Imazalil's mechanism is centered on the fungal cell membrane. mdpi.com
The fungitoxic action of Imazalil stems from its disruption of the cell membrane's structure and function by inhibiting ergosterol production. smagrichem.cominchem.org This disruption can lead to increased membrane permeability and the leakage of essential cellular components. guidechem.com While these downstream effects can secondarily impair vital cellular processes, including the synthesis of proteins and nucleic acids, this is a consequence of cellular collapse rather than a primary targeted mechanism. mdpi.com The primary target remains the enzymatic pathway responsible for producing sterols essential for the fungal membrane. nih.gov
Modulation of Fungal Cellular Function Pathways (e.g., Mitogen-Activated Protein Kinase Pathway)
Imazalil's interaction with fungal cellular function pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, is largely an indirect consequence of the cellular stress it induces. nih.gov MAPK signaling cascades are highly conserved pathways in eukaryotes that translate extracellular signals into cellular responses, including reactions to cell wall and membrane stress. nih.govnih.govmdpi.com
The inhibition of ergosterol biosynthesis by Imazalil leads to significant stress on the fungal cell membrane. smagrichem.compatsnap.com This membrane stress activates cellular stress response circuits, including the High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which utilize MAPK signaling components. nih.gov Activation of these pathways is a defense mechanism by the fungus to survive the chemical assault. nih.govnih.gov Therefore, Imazalil does not directly target MAPK pathway components but rather triggers their activation by compromising the physical integrity of the fungal cell membrane. nih.gov Inactivation of these stress response pathways can render fungal cells hypersensitive to antifungal agents that target the cell membrane. nih.gov
Biochemical Pathway Interaction Analysis
The primary and most well-documented mechanism of Imazalil is its potent inhibition of the ergosterol biosynthesis pathway. who.intagrochem.essmagrichem.com Ergosterol is the principal sterol in fungal cell membranes, where it plays a role analogous to cholesterol in mammalian cells, regulating membrane fluidity and integrity. patsnap.com Imazalil specifically targets and inhibits the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene). patsnap.comnih.gov This enzyme is crucial for the conversion of lanosterol to ergosterol. patsnap.com
Inhibition of this step in the pathway leads to two significant outcomes: a depletion of ergosterol in the membrane and a simultaneous accumulation of toxic 14α-methylated sterol precursors. nih.gov This altered sterol composition disrupts the structure of the plasma membrane, increasing its permeability and interfering with the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. smagrichem.comguidechem.comnih.gov
| Biochemical Pathway | Target Enzyme | Mechanism of Interaction | Resulting Fungal Effect |
|---|---|---|---|
| Ergosterol Biosynthesis | Lanosterol 14α-demethylase (CYP51) | Binds to the heme-iron moiety of the enzyme, blocking the binding of the natural substrate, lanosterol. nih.gov | Inhibition of ergosterol production, accumulation of toxic sterol intermediates, compromised cell membrane integrity, and eventual cell death. smagrichem.compatsnap.comnih.gov |
Multi-Target Antifungal Strategies
The extensive use of Imazalil has led to the development of resistant fungal strains, primarily through the overexpression of the CYP51 target gene. fao.org To counteract this and enhance efficacy, multi-target strategies involving Imazalil have been investigated. These strategies often combine Imazalil with other chemical or physical treatments that act on different fungal targets or processes. nih.govnih.gov
One effective approach is the combination of Imazalil with physical treatments like heat or other chemical compounds such as sodium bicarbonate. nih.gov This combination has been shown to effectively control Imazalil-resistant strains of Penicillium digitatum, the causative agent of green mold in citrus. nih.govresearchgate.net Another strategy involves using Imazalil in formulations with other fungicides that have different modes of action, such as difenoconazole, to provide a broader spectrum of control and delay the development of resistance. guidechem.com These combination therapies represent a critical approach to maintaining the effectiveness of existing antifungal agents like Imazalil. nih.govnih.gov
| Strategy | Combined Agent/Treatment | Rationale / Mechanism | Target Pathogen Example |
|---|---|---|---|
| Chemo-Physical Treatment | Heat and Sodium Bicarbonate (SBC) | Increases the efficacy of Imazalil, allowing for effective control of resistant strains even at lower concentrations of the fungicide. nih.gov | Penicillium digitatum (Imazalil-resistant strain) nih.govresearchgate.net |
| Combination Fungicide | Difenoconazole | Combines two fungicides with different mechanisms of action to broaden the control spectrum and manage resistance. guidechem.com | Various fungal pathogens on fruit trees and vegetables. guidechem.com |
Structural Biology and Rational Design of Chemical Antifungal Compounds
Structure-Activity Relationship (SAR) Studies of Antifungal Compounds
The development of potent antifungal agents like Fluconazole (B54011) is heavily reliant on understanding the relationship between a molecule's chemical structure and its biological activity. Structure-Activity Relationship (SAR) studies are pivotal in identifying the key molecular features responsible for antifungal efficacy and in guiding the chemical modifications necessary to enhance potency and selectivity.
Identification of Key Structural Determinants for Antifungal Activity
The molecular architecture of Fluconazole contains several key structural components that are critical for its antifungal action. These have been identified through extensive SAR studies, which involve synthesizing and testing a variety of analogues. The primary structural determinants for Fluconazole's activity are:
The Tertiary Hydroxyl Group: The centrally located hydroxyl group is a crucial feature. It forms hydrogen bond interactions with amino acid residues in the active site of CYP51, thereby anchoring the molecule in the correct orientation for effective inhibition. researchgate.netnih.gov
The 2,4-Difluorophenyl Moiety: This halogenated aromatic ring is another key determinant. The fluorine atoms enhance the compound's metabolic stability and contribute to its binding affinity within the hydrophobic pocket of the target enzyme. researchgate.netnih.gov Modifications to this ring have been explored to improve the antifungal spectrum and overcome resistance.
Impact of Chemical Modifications on Antifungal Potency
Systematic chemical modifications of the Fluconazole scaffold have provided valuable insights into the structural requirements for potent antifungal activity. These modifications have targeted the three main regions of the molecule: the hydroxyl group, the aromatic ring, and the triazole rings. researchgate.netnih.gov
Replacing the hydroxyl group with other functional groups generally leads to a significant decrease or complete loss of activity, highlighting its importance in target binding. researchgate.netnih.gov However, esterification of the hydroxyl group has been explored as a prodrug strategy.
Modifications to the 2,4-difluorophenyl ring have been a major focus of research to develop next-generation azole antifungals. For instance, the introduction of a third fluorine atom or other substituents has been investigated to enhance activity against resistant fungal strains. mdpi.com
Alterations to the triazole rings are generally less tolerated, as they are directly involved in the primary mechanism of action. However, the synthesis of analogues with modified triazole rings has been performed to probe the steric and electronic requirements of the enzyme's active site. researchgate.netnih.gov The introduction of alkyl-, aryl-, cycloalkyl-, and dialkyl-amino substituents has been shown to yield compounds with broad-spectrum antifungal activity. nih.gov
Below is a table summarizing the impact of various chemical modifications on the antifungal potency of Fluconazole analogues, based on reported research findings.
| Modification Site | Type of Modification | Impact on Antifungal Potency | Reference |
| Hydroxyl Group | Replacement with other functional groups | Generally leads to a significant decrease or loss of activity. | researchgate.netnih.gov |
| Esterification | Can be used as a prodrug strategy. | ||
| Aromatic Ring | Introduction of a third fluorine atom | Can enhance activity against resistant strains. | mdpi.com |
| Replacement of difluorophenyl with other substituted phenyl groups | Variable, can lead to increased or decreased potency depending on the substituent. | nih.gov | |
| Triazole Rings | Modifications to the core triazole structure | Generally not well-tolerated due to their role in binding. | researchgate.netnih.gov |
| Addition of various substituents | Can lead to broad-spectrum activity. | nih.gov |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For Fluconazole and other azole antifungals, a pharmacophore model typically includes:
A nitrogen atom from the triazole ring to act as a heme iron coordinator.
One or more hydrophobic/aromatic features corresponding to the substituted phenyl ring.
A hydrogen bond donor/acceptor feature representing the hydroxyl group.
Ligand-based design approaches utilize the known structural information of active molecules like Fluconazole to design new compounds with similar or improved properties. By aligning a set of active and inactive molecules, a common pharmacophore hypothesis can be generated. This model then serves as a 3D query to screen virtual compound libraries to identify novel chemical scaffolds that fit the pharmacophoric requirements and are likely to exhibit antifungal activity. nih.gov
Computational Approaches in Antifungal Compound Design
Computational chemistry and molecular modeling have become indispensable tools in the design and discovery of new antifungal agents. These methods provide detailed insights into the molecular interactions between a drug and its target, and can predict the activity of novel compounds before they are synthesized.
Molecular Docking and Binding Site Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., Fluconazole) when bound to a receptor (e.g., CYP51) to form a stable complex. scielo.org.co Docking studies have been instrumental in elucidating the binding mode of Fluconazole within the active site of lanosterol (B1674476) 14α-demethylase.
These studies have confirmed that the N4 atom of one of the triazole rings of Fluconazole coordinates directly with the heme iron atom of CYP51, effectively blocking the enzyme's catalytic activity. researchgate.net The 2,4-difluorophenyl group is positioned within a hydrophobic pocket of the active site, while the tertiary hydroxyl group forms crucial hydrogen bonds with nearby amino acid residues, such as those from the SER, TYR, and GLY residues. researchgate.net
Binding site analysis, often performed in conjunction with molecular docking, helps to identify the key amino acid residues that are important for ligand binding and to understand the nature of the interactions (e.g., hydrophobic, hydrogen bonding, electrostatic). This information is invaluable for designing new analogues with improved affinity and selectivity for the fungal enzyme over its human counterpart, which is a key consideration for reducing drug toxicity.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.com In the context of antifungal drug design, QSAR models are developed to predict the antifungal potency of novel Fluconazole analogues based on their physicochemical properties, also known as molecular descriptors.
These descriptors can be categorized into several types, including:
Topological descriptors: Related to the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Describing the electronic properties of the molecule (e.g., partial charges, dipole moment).
Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates. longdom.orgnih.gov For Fluconazole and its derivatives, QSAR studies have helped to identify the key structural features that contribute to higher antifungal activity, such as specific electronic and steric properties of the substituents on the phenyl ring. juniperpublishers.comresearchgate.net
The following table provides a conceptual overview of descriptors that might be used in a QSAR study of Fluconazole analogues.
| Descriptor Type | Example Descriptor | Potential Correlation with Antifungal Activity |
| Electronic | HOMO/LUMO energy gap | May correlate with the reactivity of the molecule. |
| Steric | Molar refractivity | Can be related to the size and polarizability of substituents, affecting binding. |
| Hydrophobic | LogP | Describes the lipophilicity of the molecule, which can influence cell membrane permeability. |
| Topological | Wiener index | Relates to the branching of the molecule, which can impact its fit in the binding site. |
In Silico Screening Methodologies
In silico screening has become an indispensable tool in the early stages of drug discovery, offering a cost-effective and rapid method to identify promising lead compounds before committing to extensive laboratory synthesis and testing. rjptonline.orgmdpi.com These computational techniques are widely applied in the search for new azole antifungal agents that target lanosterol 14α-demethylase.
Molecular Docking and Virtual Screening
Molecular docking is a primary in silico technique used to predict the binding orientation and affinity of a small molecule to its protein target. rjptonline.org In the context of antifungal drug design, libraries of virtual compounds are docked into the active site of fungal CYP51, the crystal structure of which has been extensively studied. nih.govfrontiersin.orgmdpi.com This process allows researchers to identify molecules that fit well within the binding pocket and form favorable interactions with key amino acid residues. For instance, docking studies on novel triazole derivatives have shown that the triazole ring interacts with the heme iron atom in the CYP51 active site, while other parts of the molecule form hydrophobic and hydrogen bond interactions with surrounding residues, such as Gly307 and Phe380. researchgate.net Virtual screening of large chemical databases using these docking protocols can prioritize a manageable number of compounds for synthesis and biological evaluation. mdpi.com A study aimed at designing fluconazole analogues generated 3307 virtual compounds, which were then filtered based on docking scores and pharmacokinetic properties, resulting in 46 promising candidates for further investigation. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a compound with its biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. These models generate 3D contour maps that visualize the regions around a molecule where modifications would likely enhance or diminish its activity. For a series of triazole analogues, CoMFA and CoMSIA models were developed to understand the structural requirements for potent activity against Candida albicans. These models help in the rational design of new molecules by predicting their antifungal potency before they are synthesized.
Pharmacokinetic and Toxicity Predictions (ADMET)
Beyond predicting binding affinity, in silico methods are also crucial for evaluating the drug-like properties of potential antifungal agents. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models. rjptonline.orgacs.org This early-stage assessment helps to eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetics or high toxicity. tandfonline.com For example, when designing novel triazole-benzimidazole hybrids, an ADMET profile analysis was conducted to support the potential of the most active compounds as therapeutic agents. tandfonline.com
Table 1: In Silico Docking Results for Novel Triazole Derivatives Against C. albicans CYP51 This table presents a selection of data from various studies to illustrate typical in silico screening results. Values are representative.
| Compound ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Fluconazole (Reference) | -9.5 to -11.5 | Varies | HEM, TYR132, PHE228 | tandfonline.comnih.gov |
| Analogue 6f | -12.7 | Not Reported | Not Reported | tandfonline.com |
| Analogue 8f | -12.8 | Not Reported | Not Reported | tandfonline.com |
| Compound GKV15 | -24.75 (Free Energy) | 30.01 (Affinity) | Not Reported | mdpi.com |
| Compound 7d | -10.49 | 0.08 µM | GLU736, LYS753 | nih.gov |
Rational Design and Synthesis of Novel Antifungal Compound Derivatives
Building upon the insights from structural biology and in silico screening, medicinal chemists rationally design and synthesize novel derivatives of existing antifungal agents like fluconazole. The goal is to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms. nih.govnih.govacs.org
Structure-Activity Relationship (SAR) Guided Design
The design of new antifungal agents is heavily guided by structure-activity relationship (SAR) studies. acs.org These studies involve systematically modifying different parts of a lead molecule, such as fluconazole, and assessing the impact on antifungal activity. The fluconazole structure offers three main regions for modification: the central hydroxyl group, the difluorophenyl ring, and the 1,2,4-triazole (B32235) rings. nih.govresearchgate.net For instance, the synthesis of fluconazole analogues bearing a urea (B33335) functionality led to the discovery of compounds with broad-spectrum activity superior to fluconazole against both sensitive and resistant Candida albicans. acs.org Another approach involves creating hybrid molecules by combining the azole core with other bioactive scaffolds, such as monoterpenes or benzimidazoles, to potentially enhance efficacy or introduce a dual mode of action. mdpi.comtandfonline.comresearchgate.net
Synthesis of Fluconazole Analogues
The chemical synthesis of novel fluconazole derivatives often starts from key intermediates. acs.orglookchem.com A common synthetic route involves the reaction of a substituted phenacyltriazole with trimethylsulfoxonium (B8643921) iodide to form an epoxide ring. acs.org This epoxide is then opened by another nucleophile, such as a second triazole ring or various amines, to generate the final propanol (B110389) backbone structure. acs.orglookchem.com The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has also been employed to efficiently synthesize libraries of 1,2,3-triazole-containing fluconazole analogues. rsc.orgncl.res.in These synthetic strategies allow for the creation of diverse libraries of compounds for biological evaluation. For example, a series of novel triazole derivatives with aryl-propanamide side chains were synthesized, with some compounds showing excellent, broad-spectrum antifungal activity with MIC values ≤0.125 µg/mL against various pathogenic fungi. nih.gov
**Table 2: Antifungal Activity of Selected Novel Fluconazole Derivatives Against Candida albicans*** *This table compiles representative data from different studies to showcase the enhanced activity of newly synthesized compounds compared to the parent drug, Fluconazole. The specific strains and testing methods may vary between studies.
| Compound | Modification | MIC (µg/mL) vs. C. albicans | Fold Improvement vs. Fluconazole | Reference |
|---|---|---|---|---|
| Fluconazole | - | 4 - 16 | - | acs.org |
| Compound 8b | Urea functionality | 0.5 | 32-fold | acs.org |
| Compound 8c | Urea functionality | 0.5 | 32-fold | acs.org |
| Compound 12 | 1,2,3-Triazole mimic | More potent than Fluconazole | Not Quantified | ncl.res.in |
| Compound 10a | Cuminyl (monoterpene) hybrid | <0.125 | >100-fold | mdpi.comnih.gov |
| Compound 10c | Pinenyl (monoterpene) hybrid | <0.125 | >100-fold | mdpi.comnih.gov |
| Compound 6a | Triazole/Benzimidazole hybrid | Exhibited highest activity | Not Quantified | tandfonline.com |
The integration of computational screening with rational design and efficient chemical synthesis provides a powerful paradigm for the discovery of next-generation antifungal agents. This approach has led to the development of novel fluconazole derivatives with significantly enhanced potency and a broader spectrum of activity, offering promising candidates to address the challenge of fungal drug resistance. mdpi.comacs.orgnih.gov
Fungal Biosynthesis Pathways Relevant to Natural Product Antifungal Compounds
Elucidation of Natural Product Biosynthetic Pathways in Fungi
The elucidation of fungal natural product biosynthetic pathways has been significantly advanced by developments in genome sequencing and genetic engineering cityu.edu.hkrsc.orgrsc.org. Fungal genomes contain numerous biosynthetic gene clusters (BGCs) that encode the enzymes necessary for the production of secondary metabolites cityu.edu.hkmdpi.com. However, many of these BGCs remain "silent" under standard laboratory conditions, meaning the compounds they encode are not produced pnas.org. Unlocking the potential of these silent BGCs is a major focus of research.
Primary and Secondary Fungal Metabolism
Fungal metabolism is broadly divided into primary and secondary metabolism frontiersin.orglongdom.org. Primary metabolism encompasses essential biochemical reactions required for growth, energy production, and cell maintenance, such as glycolysis, the citric acid cycle, and respiration frontiersin.orglongdom.org. These pathways provide the basic building blocks and energy for the cell uomustansiriyah.edu.iq. Primary metabolites include proteins, carbohydrates, nucleic acids, lipids, enzymes, fats, alcohol, and organic acids uomustansiriyah.edu.iqvedantu.comuomustansiriyah.edu.iq. They are typically produced during the rapid growth phase (trophophase) vedantu.comuomustansiriyah.edu.iq.
Secondary metabolism, on the other hand, involves the production of low molecular weight organic compounds that are not strictly essential for immediate survival under laboratory conditions but provide adaptive advantages in their natural environment frontiersin.orglongdom.orguomustansiriyah.edu.iqvedantu.com. These advantages can include defense against competitors, communication with other organisms, and adaptation to specific ecological niches longdom.orguomustansiriyah.edu.iq. Secondary metabolites are often produced during the stationary phase (idiophase) after the main growth phase has ceased vedantu.comuomustansiriyah.edu.iq. Fungal secondary metabolites exhibit enormous chemical diversity and include major families such as terpenoids, polyketides, non-ribosomal peptides, and hybrids thereof mdpi.commdpi.com. Many antifungal compounds are fungal secondary metabolites, including strobilurins and antibiotics like penicillin longdom.orguomustansiriyah.edu.iquomustansiriyah.edu.iq.
| Feature | Primary Metabolites | Secondary Metabolites |
| Essential for Growth | Yes | No (under laboratory conditions) |
| Production Phase | Growth phase (Trophophase) | Stationary phase (Idiophase) |
| Quantity of Production | Large quantities | Small quantities |
| Distribution in Nature | Widely distributed across species | Varies significantly between species |
| Primary Function | Growth, energy, intermediates | Ecological roles (defense, competition, etc.) |
| Examples | Carbohydrates, proteins, lipids, enzymes | Antibiotics, mycotoxins, pigments, alkaloids |
Enzyme Characterization in Biosynthetic Routes
The elucidation of fungal biosynthetic pathways heavily relies on the characterization of the enzymes involved cityu.edu.hknih.govfrontiersin.org. These enzymes catalyze specific reactions that transform precursor molecules into the final natural product jst.go.jp. Advances in genome sequencing have revealed numerous BGCs, providing the genetic information encoding these enzymes cityu.edu.hk. Molecular tools, such as genome editing and heterologous expression, are crucial for unraveling the molecular bases of critical reactions and identifying the specific roles of individual enzymes within a pathway cityu.edu.hkrsc.org.
Key enzymes in fungal natural product biosynthesis often include polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are large, multidomain enzymes responsible for assembling the carbon skeletons of polyketides and non-ribosomal peptides, respectively mdpi.commdpi.comnih.govfrontiersin.org. Other enzymes, such as tailoring enzymes, further modify these core structures, contributing to the vast chemical diversity of fungal natural products jst.go.jpnih.govresearchgate.net. Examples of tailoring reactions include methylation, oxidation, and cyclization cityu.edu.hkjst.go.jp.
Detailed in vivo and in vitro characterizations of enzymes enable the elucidation of unexpected mechanisms in secondary metabolite biosynthesis nih.gov. For instance, studies on the biosynthesis of unguisins in Aspergillus candidus involved gene disruption coupled with in vitro enzymatic characterization to determine the roles of specific enzymes like the alanine (B10760859) racemase UgsC and the methyltransferase UgsB in the pathway nih.gov. Similarly, the biosynthesis of acrophialocinol, an antifungal polyketide, was elucidated by heterologous reconstitution and involved an α-ketoglutarate-dependent dioxygenase-catalyzed α-hydroxylation step crucial for its antifungal activity acs.org.
Branching and Converging Pathway Architectures
Fungal biosynthetic pathways exhibit sophisticated architectures, including branching and converging routes, which contribute to the synthesis of a diverse array of natural products from a relatively small number of starting materials researchgate.netscispace.comresearchgate.netnih.gov.
Branching pathways occur when a common biosynthetic intermediate is transformed into different end products by the action of different enzymes researchgate.netscispace.comresearchgate.netnih.gov. This strategy allows fungi to generate structural diversity from a single precursor molecule researchgate.netscispace.com.
Converging pathways involve the fusion of two or more precursors generated from separate metabolic pathways to synthesize a single natural product researchgate.netscispace.comresearchgate.netnih.gov. This mechanism further increases the complexity and diversity of fungal natural products researchgate.netscispace.com.
These pathway architectures highlight nature's efficient strategies for generating molecular diversity researchgate.net. Many fungal biosynthetic pathways naturally produce multiple related natural products, sometimes referred to as intermediates or shunt metabolites, suggesting that combinatorial biosynthesis is an inherent feature within the cell researchgate.net.
Genetic and Enzymatic Basis of Fungal Compound Production
The production of fungal natural products is controlled at both the genetic and enzymatic levels nih.govfrontiersin.orgresearchgate.net. Biosynthetic gene clusters (BGCs) are central to this process, containing the genes that encode the necessary enzymes, regulatory proteins, and transport proteins for the synthesis and often export of a specific secondary metabolite cityu.edu.hkmdpi.com. These gene clusters are often coordinately regulated rsc.org.
The genetic basis involves the presence and expression of these BGCs. Advances in genome sequencing have revealed a much larger potential for natural product production than previously thought, as many BGCs are not expressed under standard laboratory conditions cityu.edu.hkpnas.org. The activation of these silent gene clusters is a key area of research and can be triggered by various factors, including environmental signals and interactions with other microorganisms pnas.org.
The enzymatic basis lies in the specific activities of the enzymes encoded within the BGCs. These enzymes, such as PKSs, NRPSs, tailoring enzymes (e.g., oxidases, methyltransferases, cyclases), and transport proteins, work in a coordinated fashion to assemble and modify the natural product cityu.edu.hkjst.go.jpnih.govresearchgate.net. The substrate specificity and catalytic mechanisms of these enzymes determine the structure of the final compound jst.go.jp. Fusion enzymes, which combine different catalytic domains into a single protein, are also found in fungal biosynthetic pathways and play a role in tailoring reactions, contributing to the structural diversity of secondary metabolites nih.govresearchgate.net.
Understanding the genetic and enzymatic basis allows for the manipulation of these systems to influence compound production. This can involve modifying regulatory elements to activate silent clusters, overexpressing key enzymatic genes, or engineering enzymes with altered specificities nih.govresearchgate.netresearchgate.net.
Synthetic Biology Approaches for Compound Generation
Synthetic biology offers powerful tools and strategies for the generation of fungal natural products, including the production of known compounds, the creation of novel analogs, and the activation of silent pathways rsc.orgrsc.orgnih.govfrontiersin.orgresearchgate.netresearchgate.net. This field aims to engineer biological systems to perform desired functions, such as the efficient production of specific molecules nih.govfrontiersin.org.
Key synthetic biology approaches applied to fungal natural product generation include:
Heterologous Expression: This involves transferring BGCs or individual pathway genes from their native fungal host into a more tractable heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae, for expression and production cityu.edu.hkrsc.orgjst.go.jprsc.orgnih.gov. This approach is particularly useful for studying silent BGCs and for producing compounds from fungi that are difficult to culture or genetically manipulate rsc.orgnih.gov.
Pathway Engineering: This involves modifying existing biosynthetic pathways to improve the yield of a desired compound, eliminate the production of unwanted byproducts, or generate structural analogs rsc.orgnih.gov. Techniques include overexpressing rate-limiting enzymes, knocking out competing pathways, and introducing genes from other organisms rsc.orgresearchgate.net.
Combinatorial Biosynthesis: This strategy involves creating hybrid pathways by combining genes or enzyme domains from different BGCs rsc.orgresearchgate.net. This can lead to the production of novel compounds with altered structures and potentially improved properties rsc.orgresearchgate.net. Domain swapping in multidomain enzymes like PKSs and NRPSs is a common technique in combinatorial biosynthesis nih.govresearchgate.net.
Genome Engineering: Advanced tools like CRISPR-Cas9 allow for precise modifications to the fungal genome, facilitating the activation of silent BGCs, the deletion of genes, and the introduction of new genetic material nih.govfrontiersin.org.
These synthetic biology approaches, combined with advances in genome sequencing and enzyme characterization, are revolutionizing the discovery and production of fungal natural products with potential antifungal applications rsc.orgrsc.orgnih.govfrontiersin.org.
Table of Mentioned Compounds and PubChem CIDs
Mechanisms and Dynamics of Antifungal Resistance Development
Classification of Antifungal Resistance Phenotypes
Antifungal resistance can be classified as either intrinsic or acquired, based on whether the resistance is a natural property of the fungus or develops in response to antifungal exposure. oup.com
Intrinsic, or primary, resistance is an innate characteristic of a fungal species, meaning all isolates are naturally resistant to a particular antifungal agent without prior exposure to the drug. oup.comnih.gov This inherent insensitivity is a result of the organism's genetic makeup. mlsascp.com
Mechanisms contributing to intrinsic resistance include:
Target Modification: The drug's molecular target may be structurally different in intrinsically resistant species, preventing the drug from binding effectively. mlsascp.com For example, the intrinsic resistance of Candida krusei to fluconazole (B54011) is attributed to a decreased affinity of the target enzyme, lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), for the drug. oup.com
Reduced Permeability: The fungal cell wall or membrane may have a lower permeability to the antifungal agent, limiting its entry into the cell. mlsascp.com
Efflux Pumps: The fungus may naturally possess efflux pumps that actively transport the drug out of the cell, maintaining a low intracellular concentration. mlsascp.com
Examples of intrinsic resistance are critical for guiding initial therapeutic choices. For instance, Aspergillus terreus is often resistant to amphotericin B, and Cryptococcus species are intrinsically resistant to echinocandins. oup.combmj.com
Acquired, or secondary, resistance develops in fungal strains that were initially susceptible to an antifungal agent. oup.commdpi.com This type of resistance emerges following exposure to the drug, often due to genetic mutations that confer a survival advantage. oup.com The development of fluconazole resistance in Candida albicans is a classic example of acquired resistance, particularly observed in patients undergoing long-term azole therapy. oup.comdavidmoore.org.uk
Acquired resistance can result from stable genetic changes, such as point mutations or chromosomal duplications, and unlike in bacteria, resistance plasmids or transposons have not been described in fungi as a means of amplifying resistance. oup.combmj.com
Molecular Mechanisms of Resistance
The molecular bases for azole resistance are multifaceted and often involve a combination of mechanisms that reduce the drug's effectiveness. semanticscholar.orgnih.gov The most well-documented mechanisms in pathogenic fungi like Candida albicans include alterations to the drug target, increased drug efflux, and changes in regulatory pathways. nih.govnih.gov
The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govmdpi.com This enzyme is encoded by the ERG11 gene in yeasts like Candida and cyp51A in molds like Aspergillus. mdpi.com
Mechanisms involving the target site include:
Point Mutations in ERG11: Amino acid substitutions in the Erg11 protein are a common mechanism of azole resistance. nih.govnih.gov These mutations can reduce the binding affinity of azole drugs to the enzyme, either through steric hindrance in the ligand-binding pocket or by altering key interactions with the drug molecule. nih.gov Over 100 different amino acid substitutions in the ERG11 gene of C. albicans have been identified in resistant clinical isolates. oup.com Specific mutations, such as Y132F, K143R, and G464S, have been shown to confer significant increases in fluconazole resistance. nih.gov
Upregulation of ERG11: An increased production of the Erg11 enzyme can overwhelm the antifungal agent, rendering standard therapeutic concentrations ineffective. oup.com This overexpression can be caused by gain-of-function mutations in transcription factors that regulate ERG11 expression or by an increase in the ERG11 gene copy number. nih.gov
Table 1: Examples of ERG11 Amino Acid Substitutions Conferring Azole Resistance in Candida albicans
| Amino Acid Substitution | Effect on Azole Susceptibility | Reference |
|---|---|---|
| Y132F | ≥4-fold increase in Fluconazole MIC | nih.gov |
| K143R | ≥4-fold increase in Fluconazole MIC | nih.gov |
| S405F | ≥4-fold increase in Fluconazole MIC | nih.gov |
| G464S | ≥4-fold increase in Fluconazole MIC | nih.gov |
| Y132H | Significant increase in fluconazole and voriconazole (B182144) resistance | nih.gov |
A primary and widespread mechanism of azole resistance is the active transport of drug molecules out of the fungal cell, which reduces the intracellular drug concentration to sub-lethal levels. nih.govfrontiersin.org This process is mediated by membrane-associated efflux pumps. In fungi, two major superfamilies of transporters are implicated in azole resistance:
ATP-Binding Cassette (ABC) Transporters: These are primary active transporters that use the energy from ATP hydrolysis to pump a wide range of substrates out of the cell. nih.gov In Candida albicans, the overexpression of genes encoding the ABC transporters Cdr1p and Cdr2p is a frequent cause of high-level azole resistance in clinical isolates. nih.govfrontiersin.orgnih.gov
Major Facilitator Superfamily (MFS) Transporters: These are secondary active transporters that utilize the electrochemical gradient across the membrane to efflux drugs. nih.gov The MFS transporter Mdr1p in C. albicans has been specifically linked to resistance to fluconazole and other azoles. nih.govoup.com
The upregulation of these transporter genes is often the result of mutations in the transcription factors that regulate their expression. asm.org
Table 2: Major Efflux Pumps Involved in Azole Resistance in Candida albicans
| Efflux Pump | Transporter Superfamily | Primary Azoles Affected | Reference |
|---|---|---|---|
| Cdr1p | ABC (ATP-Binding Cassette) | Fluconazole, Itraconazole, Voriconazole | nih.govfrontiersin.org |
| Cdr2p | ABC (ATP-Binding Cassette) | Fluconazole, Itraconazole, Voriconazole | nih.gov |
| Mdr1p | MFS (Major Facilitator Superfamily) | Fluconazole | nih.govoup.com |
The development of antifungal resistance is not solely dependent on mutations in target enzymes or efflux pumps but also involves complex cellular signaling and stress response pathways. nih.govnih.gov Dysregulation of these networks can lead to a resistant phenotype.
Upregulation of the Ergosterol Biosynthesis Pathway: Fungi can compensate for the azole-induced inhibition of Erg11p by upregulating the entire ergosterol biosynthesis pathway. This is often achieved through gain-of-function mutations in transcription factors like Upc2 in C. albicans. mdpi.comnih.gov An activated Upc2 protein leads to increased expression of multiple ERG genes, resulting in higher levels of ergosterol precursors and the target enzyme itself. mdpi.com
Alterations in Transcription Factors: Mutations in specific transcription factor genes can lead to the overexpression of efflux pumps. For example, gain-of-function mutations in the TAC1 gene lead to the upregulation of CDR1 and CDR2, while mutations in MRR1 cause the overexpression of MDR1. nih.gov
Cellular Stress Response Pathways: The cellular stress imposed by azole drugs can activate general stress response pathways, such as the one mediated by the molecular chaperone Hsp90. nih.gov This circuitry can stabilize key client proteins, including mutated forms of Erg11p, thereby promoting the evolution of drug resistance. nih.govnih.gov
These regulatory networks are highly interconnected, and alterations in one pathway can have cascading effects, ultimately contributing to a robust, multifactorial resistance phenotype. nih.govasm.org
Genetic and Genomic Underpinnings of Resistance
The development of resistance to azole antifungal agents is a complex process driven by specific genetic and genomic alterations within the fungal pathogen. These changes allow the fungus to survive and proliferate despite the presence of the drug. Key mechanisms include modifications of the drug's target enzyme, changes in drug efflux, and larger-scale genomic rearrangements.
One of the most well-documented mechanisms of azole resistance involves the ERG11 gene. oup.comnih.gov This gene encodes the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.commedicinesfaq.com Azole drugs work by inhibiting this enzyme. truemeds.in Fungi can develop resistance through several alterations related to ERG11:
Point Mutations: Single nucleotide changes in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.gov These substitutions can reduce the binding affinity of the azole drug to the enzyme, rendering the drug less effective without significantly impairing the enzyme's natural function. nih.gov
Gene Overexpression: Fungi can increase the production of the target enzyme by upregulating the expression of the ERG11 gene. oup.comnih.gov This is often achieved through gain-of-function mutations in transcription factors, such as UPC2, which controls the expression of several genes in the ergosterol biosynthesis pathway. nih.govnih.gov The increased quantity of the enzyme means that a standard concentration of the antifungal drug is no longer sufficient to inhibit all of the enzyme molecules. oup.com
Another significant genetic basis for resistance is the enhanced efflux of the drug from the fungal cell. This is mediated by transporter proteins that act as pumps, actively removing the antifungal agent from the cell's interior. In many Candida species, the overexpression of genes encoding these efflux pumps, such as CDR1 and CDR2 (from the ATP-binding cassette superfamily) and MDR1 (from the Major Facilitator Superfamily), is a primary cause of resistance. oup.comfrontiersin.org
Genomic-level changes can also contribute to resistance. Aneuploidy, the condition of having an abnormal number of chromosomes, has been identified as a mechanism of resistance in fungi. nih.gov For instance, the formation of an isochromosome—a chromosome with two identical arms—can lead to an increased copy number of resistance-related genes, including ERG11 and genes for efflux pumps, located on that chromosome arm. nih.gov
Table 1: Genetic Mechanisms of Azole Antifungal Resistance
| Mechanism | Associated Genes | Description of Change | Resulting Effect |
|---|---|---|---|
| Target Site Modification | ERG11 | Point mutations leading to amino acid substitutions in the enzyme. | Reduced binding affinity of the azole drug to the target enzyme. nih.gov |
| Target Overexpression | ERG11, UPC2 | Increased transcription of the ERG11 gene, often due to mutations in the UPC2 transcription factor. | Higher cellular concentration of the target enzyme, requiring more drug for inhibition. nih.govnih.gov |
| Efflux Pump Overexpression | CDR1, CDR2, MDR1 | Increased expression of genes encoding membrane transporter proteins. | Active removal of the antifungal drug from the fungal cell, reducing its intracellular concentration. oup.com |
| Genomic Rearrangements | Chromosomal aneuploidy | Duplication of whole chromosomes or chromosome arms containing resistance genes. | Increased gene dosage of ERG11 and efflux pump genes, leading to higher expression. nih.gov |
Environmental and Agricultural Factors Influencing Resistance Emergence
The emergence of antifungal resistance is not solely a clinical issue; it is significantly influenced by environmental and agricultural factors. The widespread use of azole compounds in agriculture as fungicides to protect crops creates a substantial selective pressure for resistance to develop in environmental fungi. nih.govnih.gov
One of the primary concerns is the structural similarity between azole fungicides used in agriculture and the azole antifungal drugs used in medicine. nih.gov This "dual-use" of azoles means that fungi in the environment, such as Aspergillus fumigatus, are repeatedly exposed to these compounds. nih.gov This exposure can select for resistant strains in soil, water, and on plant matter. service.gov.ukusda.gov These resistant strains can then infect humans who have had no prior exposure to medical antifungals. service.gov.uk
Several agricultural practices can contribute to the development and spread of antifungal resistance:
Prolonged Fungicide Application: The continuous and widespread application of azole fungicides on crops provides a persistent selective environment where resistant fungal strains have a survival advantage. usda.gov
Sub-lethal Concentrations: Incomplete removal of pharmaceutical and agricultural antifungals in wastewater treatment systems can lead to low, or sub-lethal, concentrations of these compounds in the environment. service.gov.uk These concentrations may not be high enough to kill all fungi but can be sufficient to promote the selection of resistant mutants.
Global Trade and Climate Change: The global trade of agricultural products can facilitate the spread of resistant fungal strains to new geographical locations. nih.gov Additionally, climate change may alter the geographical distribution of fungal species and increase the incidence of fungal diseases in both plants and humans, potentially leading to increased fungicide and antifungal use. researchgate.net
The environment serves as a reservoir for resistant fungal pathogens. service.gov.uk Studies have shown a high frequency of azole-resistant A. fumigatus in agricultural environments where azole fungicides are used. usda.gov This environmental reservoir poses a direct threat to public health, as inhalation of spores from these resistant strains can lead to difficult-to-treat infections in vulnerable individuals. usda.gov The link between agricultural azole use and clinical resistance highlights the need for a "One Health" approach, which considers the interconnectedness of human, animal, and environmental health in strategies to combat antifungal resistance. nih.govnih.gov
Table 2: Environmental and Agricultural Drivers of Antifungal Resistance
| Factor | Description | Impact on Resistance Emergence |
|---|---|---|
| Agricultural Fungicide Use | Widespread application of azole fungicides to control plant pathogens. | Creates a strong selective pressure for resistance in environmental fungi like Aspergillus fumigatus. nih.govusda.gov |
| Dual-Use Azoles | Structural similarity between agricultural fungicides and medical antifungal drugs. | Fungi that develop resistance to agricultural azoles can exhibit cross-resistance to medical azoles. nih.govnih.gov |
| Environmental Contamination | Presence of antifungal residues in soil, water, and plant debris from agricultural runoff and wastewater. | Exposes environmental fungal populations to sub-lethal concentrations, promoting the selection of resistant strains. service.gov.uk |
| Globalization and Trade | International movement of agricultural goods and soil. | Facilitates the geographical spread of resistant fungal isolates and the genes that confer resistance. nih.gov |
| Climate Change | Alterations in temperature and humidity patterns. | May expand the habitats of pathogenic fungi and increase the incidence of fungal infections, leading to greater antifungal use. researchgate.net |
Advanced Analytical Methodologies for Antifungal Compound Research
Chromatographic Techniques for Compound Separation and Quantification
Chromatographic methods are essential for separating complex mixtures, allowing for the isolation and quantification of individual antifungal compounds.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of antifungal drugs due to its precision, sensitivity, and versatility. ijiemr.orgijarst.in HPLC is particularly valuable for quantifying antifungal drugs in various matrices, including biological fluids and pharmaceutical formulations. ijiemr.orgijarst.in The technique involves separating components of a sample based on their interactions with a stationary phase and a mobile phase, followed by detection. ijiemr.org Various HPLC methods have been developed for the simultaneous determination of multiple antifungal agents, such as triazole antifungals like voriconazole (B182144), posaconazole, and itraconazole. nih.gov Sample preparation in HPLC methods often involves procedures like protein precipitation or solid-phase extraction (SPE) to clean up complex samples like plasma. nih.govceu.es
HPLC methods are crucial for determining the purity of antifungal compounds and quantifying impurities. benthamscience.com For instance, a stability-indicating HPLC method was developed for the separation and determination of related substances of micafungin (B1204384) sodium. nih.govresearchgate.net This method utilized an Agilent Zorbax SB-C18 column (250 × 4.6 mm, 5 μm) with an isocratic elution. nih.gov The method demonstrated high sensitivity, with limits of detection for impurities in the range of 0.006%–0.013%, indicating its capability for detecting low levels of impurities. nih.govresearchgate.net Accuracy was established with recoveries between 98.2% and 102.0% for impurities, and precision showed relative standard deviation (RSD) less than 1.0%. nih.govresearchgate.net
| Antifungal Compound | Column Type | Mobile Phase Composition | Detection | Application |
| Micafungin Sodium | Agilent Zorbax SB-C18 | Isocratic (details vary) | Not specified | Determination of related substances |
| Triazole Antifungals | Various RP-HPLC | Various (e.g., Acetonitrile/Water) | UV or MS | Simultaneous determination in human plasma |
| Fluconazole (B54011) | Coresep 100 (Mixed-Mode) | 35% Acetonitrile with 0.1% H3PO4 | UV 235 nm | Analysis of Fluconazole and impurities |
| Tavaborole | RP-HPLC | Not specified | UV | In vitro transungual permeation studies |
Gas Chromatography (GC) is primarily used for the analysis of volatile or semi-volatile compounds. While not as universally applicable as HPLC for all antifungal compounds, particularly large or polar molecules like echinocandins such as micafungin sodium, GC coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile organic metabolites produced by fungi. nih.govnih.govresearchgate.netmdpi.commdpi.comnih.govplos.orgekb.eg This can be relevant in antifungal research for studying fungal metabolism or identifying potential new antifungal agents produced by microorganisms. nih.govnih.govresearchgate.netmdpi.commdpi.comnih.govplos.orgekb.eg
GC-MS analysis has been used to profile volatile organic metabolites in extracts of Trichoderma species, identifying various compounds including alcohols, acids, sesquiterpenes, ketones, and aromatic compounds, some of which exhibit antifungal activity. researchgate.netmdpi.comnih.govplos.org The technique involves separating volatile compounds based on their boiling points and interactions with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer. nih.govresearchgate.netplos.org For example, GC-MS analysis of methanolic extracts from Trichoderma asperellum and T. longibrachiatum identified 23 volatile organic compounds. researchgate.netnih.gov
| Fungal Species | Sample Type | Detection Method | Key Findings (Examples of VOCs identified) |
| Trichoderma species | Methanolic extracts | GC-MS | Alcohols, acids, sesquiterpenes, ketones, aromatic compounds |
| Aspergillus flavus | Volatile extracts | GC-MS | Differences in volatile profiles between strains, fatty acid-derived volatiles |
| Bacillus spp. | Secondary metabolites | GC-MS | Aliphatic and aromatic compounds with antifungal activity |
| Fusarium oxysporum and Trichoderma atroviride | Headspace VOCs | GC-IMS (coupled with GC-MS for identification) | Alcohols, ketones, esters, aldehyde |
Spectrometric Methods for Structural Elucidation and Quantification
Spectrometric techniques provide valuable information about the structure and quantity of antifungal compounds.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a highly sensitive and selective technique widely used in antifungal compound research for identification, structural elucidation, and quantification. benthamscience.comnih.govpensoft.netthermofisher.comresearchgate.net LC-MS/MS is often the preferred method for quantifying antifungal compounds in complex biological matrices due to its superior sensitivity and specificity. pensoft.netresearchgate.net
LC-MS/MS methods have been developed for the simultaneous quantification of various antifungal drugs, including triazoles like voriconazole, itraconazole, and posaconazole, in biological fluids such as human plasma. nih.govthermofisher.comresearchgate.net These methods are essential for therapeutic drug monitoring (TDM), which is important for optimizing the efficacy and minimizing the toxicity of antifungal therapies. nih.govresearchgate.net
Mass spectrometry can also be used for the identification and classification of microorganisms, including fungi, through techniques like MALDI-TOF MS, which analyzes protein profiles. nih.gov Mass Spectrometry Imaging (MSI) can provide information on the spatial localization of metabolites produced by fungi. embrapa.br
| Technique | Coupling (if any) | Application | Antifungal Compounds/Fungi Studied (Examples) |
| LC-MS/MS | LC | Quantification in biological matrices, Therapeutic Drug Monitoring | Voriconazole, Itraconazole, Posaconazole, Micafungin (implied by TDM of antifungals) |
| GC-MS | GC | Profiling of volatile organic metabolites, Identification of compounds | VOCs from Trichoderma, Aspergillus, Bacillus spp. |
| MALDI-TOF MS | N/A | Identification and classification of fungi | Various fungal genera and yeasts (e.g., Candida albicans) |
| Mass Spectrometry Imaging (MSI) | N/A | Spatial localization of fungal metabolites | Metabolites from Aspergillus terreus and Pleurotus pulmonarius |
UV Spectroscopy is a simple and cost-effective method used for the quantitative analysis of antifungal compounds that absorb ultraviolet light. benthamscience.comijiemr.orgpensoft.netresearchgate.netrjptonline.orgresearchgate.netimpactfactor.orgacademicstrive.comrjptonline.orgjru-b.com This technique measures the absorbance of a compound at specific wavelengths, allowing for the determination of its concentration based on the Beer-Lambert Law. researchgate.netrjptonline.orgacademicstrive.comrjptonline.org
UV spectroscopy is often coupled with HPLC (HPLC-UV) for the detection and quantification of separated antifungal compounds. benthamscience.comijiemr.orgpensoft.net It is also used for the direct estimation of antifungal drugs in bulk form and pharmaceutical formulations. researchgate.netrjptonline.orgresearchgate.netimpactfactor.orgacademicstrive.comrjptonline.orgjru-b.com For example, UV spectrophotometric methods have been developed and validated for the estimation of voriconazole and oteseconazole. researchgate.netacademicstrive.com The wavelength of maximum absorbance (λmax) is a critical parameter in UV spectroscopy for a given compound. rjptonline.orgacademicstrive.comrjptonline.org
| Antifungal Compound | Solvent Used (Example) | Wavelength (λmax) (nm) (Example) | Application |
| Tavaborole | Not specified | Not specified | Estimation in various dosage forms |
| Miconazole nitrate | Ethanol | 232 | Estimation in bulk and topical formulations |
| Voriconazole | Methanol (B129727) | Not specified | Estimation in bulk form |
| Oteseconazole | Acetonitrile | 223.3 | Estimation in tablet dosage form |
| Tolnaftate | Methanol | 257 | Estimation in different formulations |
| Itraconazole | Chloroform | 267 | Analysis in bulk and capsule dosage forms |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Electrophoretic methods, such as Capillary Electrophoresis (CE), offer alternative approaches for the separation and analysis of antifungal compounds. ceu.esnih.govceu.esresearchgate.netjefferson.eduoup.com CE separates analytes based on their charge-to-size ratio in an electric field within a narrow capillary. jefferson.edu
Capillary Zone Electrophoresis (CZE) methods have been developed for the analysis of various antifungal compounds, including azoles like fluconazole and voriconazole. ceu.esnih.govceu.es CE can provide rapid analysis times and high resolution, often with minimal sample preparation and lower solvent consumption compared to HPLC. jefferson.edu
Specific research has explored the use of Capillary Zone Electrophoresis for measuring the concentration of micafungin (marketed as Fungard) in serum. oup.com This method involved deproteinization of serum samples and utilized a 0.1M borate (B1201080) buffer (pH 10.0) as the run buffer with detection at 200 nm. oup.com The method achieved a detection limit of 0.5 mg/L, suitable for certain analytical purposes. oup.com While CE may have lower sensitivity compared to HPLC with certain detectors, it remains a valuable technique in antifungal research, particularly for its efficiency and ability to handle small sample volumes. jefferson.eduoup.com
| Technique | Application | Antifungal Compounds Studied (Examples) |
| Capillary Zone Electrophoresis (CZE) | Separation and analysis of antifungal compounds | Various antifungals (e.g., fluconazole, voriconazole, clotrimazole) |
| Capillary Zone Electrophoresis (CZE) | Measurement in serum | Micafungin ("this compound") |
Sample Preparation and Extraction Techniques
Sample preparation and extraction techniques are critical steps in the analysis and purification of chemical compounds, including antifungal agents. For compounds associated with the "this compound" trade name, particularly Micafungin which is a lipopeptide, specific methods have been developed for its purification and analysis.
Micafungin is a cyclic semisynthetic derivative of a lipopeptide, often produced through fermentation processes nih.govgoogle.comresearchgate.net. The purification of such lipopeptides from fermentation broths typically involves extraction and chromatographic techniques google.comgoogleapis.comgoogle.com. One described process for purifying echinocandin-type compounds, which include Micafungin, involves an isobutanol (IBA) extraction step. This can include extracting the compound from a solid cake using water-saturated isobutanol, followed by evaporation to obtain a concentrate google.com.
Chromatography, particularly normal phase chromatography, is frequently utilized for the purification of lipopeptides. This method employs a stationary phase, such as silica (B1680970) gel, and a mobile phase comprising a mixture of solvents, including organic solvents and water googleapis.comgoogle.com. The use of mobile phase modifiers, such as amines, amino acids, and amino acid esters, in techniques like High-Performance Liquid Chromatography (HPLC) can enhance the resolution and productivity during the purification of peptides and lipopeptides googleapis.comgoogle.com.
For the analytical quantification of Micafungin, such as in serum samples using HPLC, sample preparation is necessary. This involves steps like separating serum and storing it appropriately before analysis scispace.com. Samples undergo extraction prior to injection onto the HPLC system scispace.com. Furthermore, filtration of samples through a membrane filter, typically 0.22 µm, is a common sample preparation step before chromatographic analysis to remove particulates nih.govresearchgate.net. Dilution of samples may also be performed as part of the preparation process uni-greifswald.de.
These techniques highlight the importance of appropriate sample preparation and extraction methods tailored to the chemical properties of the specific antifungal compound to ensure accurate analysis and effective purification.
Environmental Fate and Ecological Impact of Chemical Antifungal Compounds
Occurrence and Distribution in Environmental Compartments
Clotrimazole (B1669251) is a widely used antimycotic drug for human dermatological and gynecological infections. nih.gov Its primary route into the environment is through household and hospital wastewater, as the topical application is washed off during bathing and showering. oup.comospar.org Due to its chemical properties, clotrimazole is not completely broken down during conventional sewage treatment processes, leading to its release into aquatic environments and accumulation in sewage sludge (biosolids). nih.govoup.com
The compound has been detected in various environmental matrices. In raw sewage, concentrations have been reported to range from 10 to 110 ng/L. oup.com After passing through treatment plants, effluent concentrations are typically below 100 ng/L. ospar.org In surface waters, such as estuaries in the United Kingdom, a median concentration of 7 ng/L has been recorded. oup.com
Due to its strong hydrophobic nature and low water solubility (0.49 mg/L), clotrimazole has a high tendency to adsorb to particulate matter. ospar.orgcoastalwiki.orgresearchgate.net This leads to its partitioning from the water phase into sewage sludge during wastewater treatment. Consequently, significant concentrations are found in biosolids. Studies have reported clotrimazole levels in biosolids ranging from 30 to 1,442 µg/kg. oup.com The application of these biosolids to agricultural land as fertilizer represents a significant secondary pathway for the introduction of clotrimazole into terrestrial ecosystems. nih.govoup.com
| Environmental Compartment | Concentration Range | Reference |
|---|---|---|
| Raw Sewage | 10 - 110 ng/L | oup.com |
| Wastewater Treatment Effluent | < 100 ng/L | ospar.org |
| Estuary Surface Water (Median) | 7 ng/L | oup.com |
| Municipal Biosolids / Sewage Sludge | 30 - 1,442 µg/kg | oup.com |
Environmental Transformation and Degradation Processes
Clotrimazole is considered a persistent substance in the environment, with an expected half-life exceeding 60 days. coastalwiki.orgospar.org Its degradation is slow, and the primary mechanism of dissipation in soil is the formation of nonextractable residues, meaning it becomes tightly bound to soil particles. oup.comresearchgate.net Studies have shown no significant mineralization (complete breakdown to CO2 and water) of clotrimazole in soil incubations. nih.govresearchgate.net
The microbial breakdown of clotrimazole is limited. In laboratory settings using activated sludge, no significant degradation was observed over a 24-hour period, although there was strong sorption of the compound to the sludge. researchgate.net Studies using specific bacterial strains isolated from activated sludge have shown that biodegradation does not surpass 70%. daneshyari.com Prolonged exposure to clotrimazole can lead to modifications in the cell surface properties of the microorganisms capable of degrading it. daneshyari.com
Under standard UVA irradiation, clotrimazole is stable. nih.gov However, its degradation can be significantly accelerated through photocatalysis in the presence of substances like zinc oxide (ZnO) or titanium dioxide (TiO2). nih.gov Advanced oxidation processes, such as vacuum ultraviolet (VUV) irradiation, are highly effective at degrading clotrimazole in water, achieving over 95% removal in approximately 32 minutes. researchgate.netunito.itaau.dk This process involves the generation of hydroxyl radicals that attack the clotrimazole molecule. researchgate.net The main transformation reactions involve hydroxylation (adding -OH groups) to the phenyl rings or the imidazole (B134444) group, which can be followed by the opening or complete loss of the imidazole ring. unito.itaau.dk This process generates several transformation products, with (2-chlorophenyl)diphenyl methanol (B129727) being a primary and frequently identified degradant. oup.comunito.it Hydrolysis can also contribute to degradation under certain conditions, potentially breaking the amine bond to form imidazole and (o-chlorophenyl) diphenyl methanol. researchgate.net
Transport and Mobility in Environmental Matrices
The transport and mobility of clotrimazole in the environment are heavily constrained by its physicochemical properties. Its high hydrophobicity (log Kow of 4.1) and low water solubility cause it to strongly adsorb to soil, sediment, and sludge particles. oup.comospar.orgresearchgate.net Studies have demonstrated that its desorption from sludge-amended soil is negligible. nih.gov This strong binding capacity means that clotrimazole is not mobile in soil and has a low potential to leach into groundwater. researchgate.netresearchgate.net Instead, it is expected to remain in the upper soil layers following the application of biosolids. researchgate.net
The persistence of clotrimazole in soil is influenced by several factors, with soil texture and temperature being the most significant. nih.govoup.com Dissipation is generally slower at lower temperatures. nih.gov Soil moisture also plays a role; clotrimazole is more persistent in drier soils compared to wet soils. researchgate.netnih.gov
| Soil Type | DT50 (Days) at 30°C | Reference |
|---|---|---|
| Sandy Loam | 36.1 | oup.com |
| Clay Loam | 54.7 | oup.com |
| Loam | 68.1 | oup.com |
| Loam (at 4°C) | 275.6 | nih.gov |
Influence on Non-Target Microorganisms and Ecosystems
Despite its low mobility, the persistence and biological activity of clotrimazole raise concerns about its impact on non-target organisms. oup.com As an inhibitor of cytochrome P450 enzymes, there is a potential for endocrine-disrupting effects in exposed wildlife. oup.com
The compound is known to be toxic to aquatic life. coastalwiki.org Research has indicated that concentrations as low as 20 µg/L can cause lethal effects in crustaceans. coastalwiki.org While fish can tolerate short-term exposure to higher concentrations, prolonged exposure to levels of 0.025 mg/L may be harmful. coastalwiki.org Microalgae, which form the base of many aquatic food webs, appear to be particularly sensitive, with potential adverse effects on community growth observed at concentrations as low as 17 ng/L. coastalwiki.org This is noteworthy as the highest measured concentrations in some estuaries (22 ng/L) are within this range of ecotoxicological concern. coastalwiki.org Encouragingly, studies on advanced degradation methods show that the transformation products generated by VUV photolysis are less toxic than the parent clotrimazole compound. researchgate.netunito.it
Contribution to Global Antimicrobial Resistance Reservoirs
The widespread use of clotrimazole is a contributing factor to the development of antifungal resistance, which is an increasing public health concern. drugbank.com Resistance to clotrimazole, once uncommon, is now frequently observed in clinical settings. drugbank.com In fungal species like Candida glabrata, resistance has been linked to the overexpression of specific genes that code for drug efflux pumps—proteins that actively remove the antifungal agent from the cell. frontiersin.org
The high volume of topical antifungals prescribed, including combination products like clotrimazole-betamethasone, is considered a potential driver for the emergence of resistant fungal skin infections, such as ringworm. umn.edu The easy availability of clotrimazole in over-the-counter preparations likely adds to this selective pressure in the environment. umn.edu The presence of sublethal concentrations of clotrimazole in environmental compartments could favor the survival and proliferation of resistant fungal strains, thereby contributing to the global reservoir of antimicrobial resistance.
Innovative Research Approaches and Future Prospects in Antifungal Compound Science
Systems Biology and Bioinformatics in Fungal Pathogen Research
Systems biology, which integrates high-throughput 'omics' data (genomics, proteomics, transcriptomics, metabolomics), is providing a holistic view of how fungal pathogens respond to antifungal agents and interact with their hosts. nih.govmdpi.com This approach moves beyond a single-target perspective to understand the complex biological networks that govern fungal survival, virulence, and drug resistance. mdpi.com
By combining experimental data with computational and bioinformatic tools, researchers can construct detailed models of the biological systems of fungi. mdpi.comscienceopen.com In the context of agents like fluconazole (B54011), which targets the ergosterol (B1671047) biosynthesis pathway, mathematical modeling can simulate the pathway's response to the drug and predict potential mechanisms of resistance. nih.gov Such models can help identify novel drug targets within the pathway or in related networks that could be exploited to restore fungal susceptibility. nih.gov
Furthermore, bioinformatics analyses are crucial for dissecting the mechanisms behind synergistic drug interactions. For instance, when fluconazole is combined with a sensitizing agent like berberine, transcriptomic analysis can reveal the downregulation of key resistance genes, such as those encoding for drug efflux pumps (CDR1, MDR) and ergosterol biosynthesis (ERG11), providing a molecular basis for the observed synergy. nih.govresearchgate.net Chemical-genetic profiles can be integrated with global genetic interaction networks to rationalize and even predict synergistic drug combinations. nih.gov This systems-level understanding allows for the identification of network vulnerabilities that can be targeted to enhance the efficacy of existing antifungals. mdpi.comnih.gov
High-Throughput Screening and Compound Library Exploration
High-throughput screening (HTS) has become an essential tool in the discovery of new antifungal agents, enabling the rapid testing of vast libraries of chemical compounds. youtube.com This technology accelerates the identification of "hit" compounds that can either inhibit fungal growth directly or act in concert with existing drugs like fluconazole to overcome resistance. researchgate.net HTS platforms are being optimized for a wide range of fungal pathogens, using enriched media and automated optical density readings to allow for faster and more efficient screening. nih.gov
Researchers utilize various HTS assays to screen large compound collections. For example, a screen of the Prestwick Chemical Library, which contains over a thousand off-patent drugs, was performed to identify compounds that potentiate fluconazole's activity against pathogenic Candida and Cryptococcus species. nih.gov Similarly, the Repurposing Hub library, with over 6,000 compounds, was screened to find inhibitors of biofilm formation in Candida albicans and the multidrug-resistant Candida auris. mdpi.com
A novel HTS approach, the Overlap2 Method (O2M), uses patterns from chemical-genetic datasets to predict which small molecules are likely to synergize with a given drug. nih.gov This method significantly narrows down the number of compounds that need to be tested, making the discovery process more efficient. nih.gov By screening for molecules that specifically inhibit the growth of "synergy prediction mutants," researchers can rapidly identify promising candidates that enhance fluconazole's effectiveness. nih.govresearchgate.net Miniaturized platforms, such as nano-biofilm microarrays, further enhance throughput, allowing for the screening of thousands of compounds and combinations in a fraction of the time and with minimal reagents. nih.gov
| Library Name | Number of Compounds | Screening Purpose Example | Associated Fungi |
|---|---|---|---|
| Prestwick Chemical Library | ~1,120 | Identify compounds that potentiate fluconazole. nih.gov | Candida albicans, Cryptococcus neoformans, Candida gattii |
| Repurposing Hub Library | >6,000 | Identify inhibitors of biofilm formation. mdpi.com | Candida albicans, Candida auris |
| Microsource Spectrum Collection | ~2,000 | Identify molecules that synergize with fluconazole using the O2M method. researchgate.net | Cryptococcus neoformans |
| Maybridge Ro3 Fragment Library | 500 | Pan-fungal screening to identify compounds with broad antifungal activity. nih.gov | Aspergillus fumigatus, Candida albicans, Candida auris, Cryptococcus neoformans |
Drug Repurposing and Synergistic Combination Strategies
Given the slow pace and high cost of developing new drugs, repurposing existing medications and exploring synergistic combinations have emerged as pragmatic and powerful strategies to combat fungal infections. nih.gov Drug repurposing involves finding new therapeutic uses for approved drugs, which accelerates the development pipeline as their safety profiles are already known. mdpi.com
A primary focus of this strategy is to find compounds that work synergistically with established antifungals. A combination is considered synergistic if the combined effect of two drugs is significantly greater than the sum of their individual effects. frontiersin.org This approach can restore the activity of a drug against resistant strains, lower the required therapeutic dose, and potentially transform a fungistatic agent (which inhibits growth) into a fungicidal one (which kills the fungus). nih.gov
Numerous studies have demonstrated the power of combining fluconazole with other agents:
Sertraline (B1200038) , an antidepressant, shows synergy with fluconazole against multiple fungal species and was effective in an in vivo infection model. nih.govnih.gov
Licofelone , a dual inhibitor, works synergistically with fluconazole against resistant C. albicans by inhibiting the yeast-to-hypha transition and biofilm formation. frontiersin.org
D-penicillamine enhances fluconazole's effect against both planktonic cells and biofilms of C. albicans and improved survival rates in an in vivo model. nih.gov
Palmatine , a natural protoberberine alkaloid, exhibits strong synergism with both fluconazole and itraconazole, an effect linked to the inhibition of efflux pump activity. frontiersin.org
Similarly, the echinocandin micafungin (B1204384) has been evaluated in combination therapies. Studies have shown synergistic or indifferent interactions when combined with voriconazole (B182144) or amphotericin B against Aspergillus species. nih.govoup.com A combination of micafungin and fluconazole proved effective in a murine model of blastoschizomycosis, demonstrating a good correlation between in vitro synergy and in vivo efficacy. oup.com
| Antifungal | Combination Agent | Target Pathogen(s) | Observed Effect |
|---|---|---|---|
| Fluconazole | Sertraline | Candida spp., Cryptococcus spp. | Synergistic activity against all tested species; increased survival in vivo. nih.gov |
| Fluconazole | Licofelone | Resistant Candida albicans | Synergistic inhibition of planktonic cells and biofilms. frontiersin.org |
| Fluconazole | D-penicillamine | Candida albicans | Synergistic effect against planktonic cells and biofilms; improved survival in vivo. nih.gov |
| Fluconazole | Palmatine | Candida spp. | Strong synergism against planktonic cells and biofilms. frontiersin.org |
| Micafungin | Voriconazole | Candida auris, Aspergillus spp. | Synergistic interactions against some multidrug-resistant strains. nih.govoup.com |
| Micafungin | Fluconazole | Blastoschizomyces capitatus | Synergistic interaction in vitro and improved efficacy in vivo. oup.com |
Emerging Technologies in Antifungal Discovery and Development
The future of antifungal science is being shaped by cutting-edge technologies that promise to revolutionize how new therapies are discovered and developed. Artificial intelligence (AI) and machine learning (ML) are at the forefront of this transformation, offering powerful tools to analyze complex biological data and accelerate research. frontiersin.orgnih.gov
These computational methods can enhance the understanding of fungal biology and resistance mechanisms, paving the way for more precise and effective treatments. frontiersin.org By integrating patient-specific data, AI could one day enable the personalization of antifungal therapies, improving patient outcomes while minimizing adverse effects. frontiersin.org The convergence of AI, systems biology, and high-throughput screening creates a powerful synergy, expediting the journey from initial compound discovery to the development of effective clinical strategies against challenging fungal pathogens. nih.govresearchgate.net
Q & A
Q. What advanced statistical models are suitable for analyzing non-linear dose-response relationships in Fungard studies?
- Methodological Answer : Employ Hill slope models or four-parameter logistic regression (4PL) to fit asymmetric curves. Validate with Akaike Information Criterion (AIC) comparisons. For time-dependent effects, use mixed-effects models with random slopes for fungal strain variability .
- Example Model :
Q. How can multi-omics approaches elucidate this compound’s mechanism of action against biofilm-forming fungi?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to identify dysregulated pathways. Use network pharmacology to map target-pathway interactions. Validate with CRISPR-Cas9 knockout strains of key genes (e.g., ERG11 for azole resistance) .
Data Management & Reproducibility
Q. What strategies ensure reproducibility in this compound research across laboratories?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
Q. How should researchers address variability in this compound’s activity due to fungal strain heterogeneity?
- Methodological Answer : Implement hierarchical experimental designs with nested random effects for strain origin. Use multivariate ANOVA (MANOVA) to partition variance components. Report strain-specific MICs in supplementary materials .
Literature & Peer Review
Q. What criteria should guide systematic reviews of this compound’s environmental toxicity studies?
- Methodological Answer : Follow PRISMA guidelines for literature screening. Exclude studies with unclear exposure durations or non-standard endpoints (e.g., non-quantified biomass reduction). Use GRADE criteria to assess evidence quality .
Q. How can researchers critically evaluate conflicting claims about this compound’s off-target effects in host cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
